Acetamide, N-methyl-N-[(4-methylphenyl)methyl]-
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Overview
Description
Acetamide, N-methyl-N-[(4-methylphenyl)methyl]-: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.2163 g/mol . It is also known by other names such as p-Acetotoluidide, N-methyl- , N-Methyl-N-p-tolylacetamide , and N-Methyl-p-acetotoluidide . This compound is characterized by the presence of an acetamide group substituted with a methyl group and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-methyl-N-[(4-methylphenyl)methyl]- can be achieved through various methods. One common approach involves the reaction of 4-methylbenzylamine with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-methyl-N-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-methyl-N-[(4-methylphenyl)methyl]- has diverse applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme-substrate interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological effects on various biological targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the formulation of certain industrial products, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-N-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Acetamide, N-(4-methylphenyl)-: Similar structure but lacks the N-methyl group.
Acetamide, N-methyl-: Similar structure but lacks the 4-methylphenyl group.
Acetamide, N-[(4-methoxyphenyl)methyl]-: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness: Acetamide, N-methyl-N-[(4-methylphenyl)methyl]- is unique due to the presence of both the N-methyl and 4-methylphenyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.
Properties
CAS No. |
61582-49-8 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H15NO/c1-9-4-6-11(7-5-9)8-12(3)10(2)13/h4-7H,8H2,1-3H3 |
InChI Key |
XKXZFFXZDPWQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C |
Origin of Product |
United States |
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